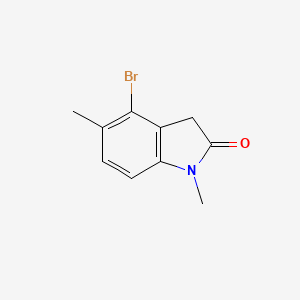![molecular formula C51H55NO19 B13655823 [3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate is a synthetic organic compound with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and acetylation. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include acetic anhydride, catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
[3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and systems. Its acetyl groups and spiro[fluorene-9,4’-piperidine] core could make it a candidate for drug development or as a probe for studying biochemical pathways.
Medicine
In medicine, [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate may have potential therapeutic applications. Its structure could be optimized to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its acetyl groups may also make it useful as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s acetyl groups may play a role in its binding affinity and specificity, while the spiro[fluorene-9,4’-piperidine] core could influence its overall stability and reactivity.
類似化合物との比較
Similar Compounds
Similar compounds to [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate may include other acetylated derivatives of spiro[fluorene-9,4’-piperidine] or related structures
Uniqueness
The uniqueness of [3,4,5-triacetyloxy-6-[2-[1’-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4’-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate lies in its specific combination of functional groups and structural features
特性
分子式 |
C51H55NO19 |
|---|---|
分子量 |
986.0 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C51H55NO19/c1-26(53)52-20-18-51(19-21-52)39-22-35(12-16-41-45(64-29(4)56)49(68-33(8)60)47(66-31(6)58)43(70-41)24-62-27(2)54)10-14-37(39)38-15-11-36(23-40(38)51)13-17-42-46(65-30(5)57)50(69-34(9)61)48(67-32(7)59)44(71-42)25-63-28(3)55/h10-11,14-15,22-23,41-50H,18-21,24-25H2,1-9H3 |
InChIキー |
OTUMTURLLQSMKC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



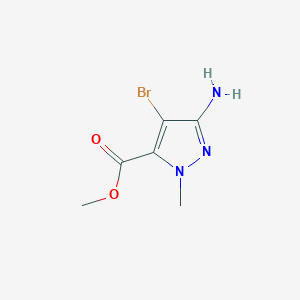
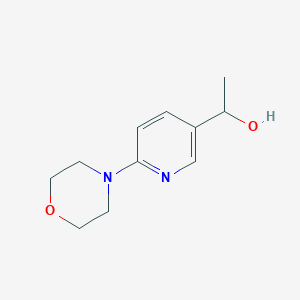

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
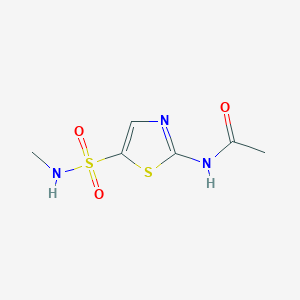

![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)


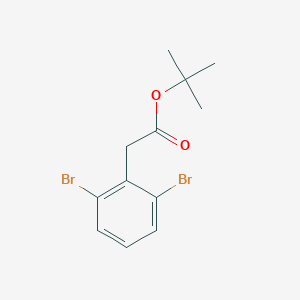
![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
